molecular formula C8H15Cl2N3O B13490453 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

Cat. No.: B13490453
M. Wt: 240.13 g/mol
InChI Key: PQDBEKJVCSADNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety

Preparation Methods

The synthesis of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be achieved through several synthetic routes. Common methods include:

Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.

Chemical Reactions Analysis

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Major products formed from these reactions include imidazole derivatives, imidazolines, and various substituted imidazoles.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-(1H-imidazol-2-yl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)piperidin-4-ol;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c12-8(1-3-9-4-2-8)7-10-5-6-11-7;;/h5-6,9,12H,1-4H2,(H,10,11);2*1H

InChI Key

PQDBEKJVCSADNI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=NC=CN2)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.